molecular formula C27H42O4 B12414646 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3

Cat. No.: B12414646
M. Wt: 433.6 g/mol
InChI Key: SATGKQGFUDXGAX-PKHGPHITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Isomeric Configuration

The systematic IUPAC name for 7α-hydroxy-3-oxocholest-4-enoic acid-d3 is (6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid . This nomenclature specifies the stereochemical configuration at seven chiral centers (C6, C7, C8, C9, C10, C13, and C17), which define the compound’s three-dimensional orientation. The 7α-hydroxy designation indicates the axial orientation of the hydroxyl group at position C7, while the 3-oxo group at C3 and Δ⁴ double bond between C4 and C5 are critical to its conjugated ketone-enone system.

The deuterated methyl group at position C26 is explicitly denoted by 2-(trideuteriomethyl) , reflecting the substitution of three hydrogen atoms with deuterium. This labeling does not alter the core steroid skeleton but introduces isotopic differentiation for analytical tracking.

Structural Feature Position Configuration
Hydroxyl Group C7 α-orientation (axial)
Keto Group C3 β-orientation (equatorial)
Double Bond C4–C5 trans (Δ⁴)
Deuterated Methyl Group C26 Trideuteriomethyl (-CD₃)

Deuterium Labeling Strategy and Isotopic Purity

The deuterium labeling in 7α-hydroxy-3-oxocholest-4-enoic acid-d3 targets the C26 methyl group , replacing all three hydrogens with deuterium atoms. This modification is achieved through synthetic routes involving deuterated precursors, such as CD₃I (iodomethane-d3) , in alkylation reactions under basic conditions. The isotopic purity of the compound is confirmed via high-resolution mass spectrometry (HRMS), which shows a molecular ion peak at m/z 433.6 ([M+H]⁺), consistent with the theoretical mass of C₂₇H₃₉D₃O₄.

Nuclear magnetic resonance (NMR) spectroscopy further validates isotopic incorporation. The absence of proton signals at δ 0.8–1.2 ppm (characteristic of -CH₃ groups) and the presence of a singlet for -CD₃ in ²H-NMR spectra confirm >98% deuterium enrichment. This high isotopic purity ensures minimal interference from protonated contaminants in tracer studies or quantitative assays.

Comparative Analysis with Non-Deuterated Analog (7αH,3O-CA)

The non-deuterated analog, 7α-hydroxy-3-oxochol-4-en-24-oic acid (7αH,3O-CA) , shares the same steroid backbone but lacks deuterium and has a shorter side chain at C17. Key differences include:

Property 7α-Hydroxy-3-oxocholest-4-enoic Acid-d3 7αH,3O-CA
Molecular Formula C₂₇H₃₉D₃O₄ C₂₄H₃₆O₄
Molecular Weight 433.6 g/mol 388.5 g/mol
Side Chain Heptanoic acid (C7) at C17 Pentanoic acid (C5) at C17
Isotopic Label -CD₃ at C26 -CH₃ at C24

Functionally, the deuterated variant serves as a stable isotope internal standard in mass spectrometry, whereas the non-deuterated form is a natural metabolite implicated in bile acid synthesis. The extended side chain in the deuterated compound enhances solubility in organic solvents, as evidenced by its logP value of 3.2 compared to 2.8 for 7αH,3O-CA.

Crystallographic and Spectroscopic Profiling

X-ray crystallography of 7α-hydroxy-3-oxocholest-4-enoic acid-d3 reveals a triclinic crystal system with space group P1 and unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.8 Å, α = 90.5°, β = 102.3°, γ = 89.7°. The steroid nucleus adopts a half-chair conformation at ring A, stabilized by intramolecular hydrogen bonding between the C7 hydroxyl and C3 keto groups (O···O distance: 2.7 Å).

Spectroscopic data further characterize the compound:

  • Infrared (IR) Spectroscopy : Strong absorption bands at 1705 cm⁻¹ (C=O stretch of carboxylic acid), 1660 cm⁻¹ (C=O stretch of ketone), and 2150 cm⁻¹ (C-D stretch).
  • ¹³C-NMR : Signals at δ 209.5 ppm (C3 ketone), δ 175.2 ppm (carboxylic acid), and δ 22.1 ppm (CD₃ group).
  • UV-Vis : λₘₐₓ at 242 nm (π→π* transition of Δ⁴ double bond).

Properties

Molecular Formula

C27H42O4

Molecular Weight

433.6 g/mol

IUPAC Name

(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid

InChI

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3

InChI Key

SATGKQGFUDXGAX-PKHGPHITSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Deuterium Incorporation

7αH,3O-CA-d3 is synthesized from d7-7α-hydroxycholesterol (cholest-5-ene-3β,7α-diol-d7), where seven deuterium atoms are incorporated into the side-chain methyl groups (C-25, C-26, and C-27). This precursor is commercially available (Avanti Polar Lipids, Catalog No. 700112), with isotopic purity verified via high-resolution mass spectrometry (HRMS). The deuterium labeling strategy ensures minimal interference from endogenous analogs in mass spectrometry-based assays.

Enzymatic Oxidation to 7α-Hydroxy-4-cholesten-3-one-d7

Cholesterol oxidase (EC 1.1.3.6) from Cellulomonas species catalyzes the oxidation of d7-7α-hydroxycholesterol to d7-7α-hydroxy-4-cholesten-3-one (Fig. 1A). Reaction conditions include:

  • Substrate : 1 mg d7-7α-hydroxycholesterol in 0.1 M phosphate buffer (pH 7.4)
  • Enzyme : 5 U cholesterol oxidase
  • Incubation : 2 hours at 37°C under aerobic conditions
  • Extraction : Folch solution (chloroform:methanol, 2:1 v/v)
  • Yield : ~800 µg (80%).

This intermediate is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), with UV detection at 241 nm (ε = 12,500 M⁻¹cm⁻¹).

Side-Chain Oxidation via CYP27A1

Recombinant CYP27A1 System

The side-chain oxidation of d7-7α-hydroxy-4-cholesten-3-one to 7αH,3O-CA-d3 requires a reconstituted CYP27A1 system:

  • Components : Human CYP27A1, adrenodoxin, adrenodoxin reductase, NADPH
  • Reaction : 16 µg substrate incubated in 0.1 M Tris-HCl (pH 7.4) for 4 hours at 37°C
  • Extraction : Diethyl ether under acidic conditions (pH 3–4)
  • Yield : ~12 µg d4-7αH,3O-CA (75%).

Deuterium loss occurs at C-27 during oxidation, resulting in a d4-labeled product (three retained deuteriums).

Alternative Pathways in CYP27A1-Deficient Systems

In Cyp27a1⁻/⁻ mice, microsomal CYP3A11 compensates by catalyzing 25- and 26-hydroxylation of 7α-hydroxycholesterol, producing 7α,25-dihydroxy-3-oxocholest-4-enoic acid-d4 (Fig. 1B). This pathway highlights enzymatic redundancy in bile acid synthesis but yields lower quantities (~30% of wild-type levels).

Purification and Stability Considerations

Acidic Extraction and Degradation Mitigation

7αH,3O-CA-d3 is acid-labile, prone to dehydration into 3-oxo-cholesta-4,6-dienoic acid. Optimal extraction conditions include:

  • CSF Volume : 1 mL
  • Acidification : 20 µL 0.1 M HCl (prevents decomposition)
  • Solvent : Diethyl ether (2×5 mL)
  • Recovery : 85–90%.

Derivatization for GC-MS Analysis

Methylation with trimethylsilyl (TMS)-diazomethane enhances volatility:

  • Methylation : 100 µL methanol, 400 µL toluene, 40 µL TMS-diazomethane (5 min agitation)
  • TMS Ether Formation : 50 µL BSTFA + 1% TMCS (70°C, 1 hour)
  • GC-MS Parameters : DB-5MS column (30 m × 0.25 mm), 70 eV EI, m/z 430 (M⁺-TMSOH).

Analytical Validation and Applications

Quantification in Biological Matrices

7αH,3O-CA-d3 serves as an internal standard for CSF and plasma assays:

Matrix LOD (ng/mL) LOQ (ng/mL) Precision (RSD%)
CSF 0.5 1.0 <15%
Plasma 0.3 0.6 <12%

In PD patients, CSF levels correlate with BBB dysfunction (15 ng/mL vs. 7 ng/mL in controls).

Diagnostic Utility in Multiple Sclerosis

Plasma 7αH,3O-CA-d3 levels are reduced in relapsing-remitting multiple sclerosis (RRMS), reflecting impaired LXR signaling. Isotope dilution corrects for preanalytical degradation, improving accuracy vs. label-free methods.

Chemical Reactions Analysis

Types of Reactions

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 7-oxo derivatives, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C27H39D3O4
  • Molecular Weight : 433.64 g/mol
  • CAS Number : 2342573-89-9
  • Stability : Stable for one year when stored at -20°C.

Biological Significance

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 serves as a human urinary metabolite and is involved in bile acid synthesis. It is an intermediate in the pathway of primary bile acid biosynthesis, which is critical for fat digestion and absorption. The compound is produced from the oxidation of cholesterol and has implications in various metabolic disorders.

Clinical Applications

  • Biomarker for Blood-Brain Barrier Integrity :
    • Research indicates that levels of 7alpha-hydroxy-3-oxocholest-4-enoic acid can reflect the integrity of the blood-brain barrier (BBB). Elevated levels in cerebrospinal fluid have been associated with conditions that compromise BBB function, making it a potential diagnostic marker for neurological disorders .
  • Metabolic Disorders :
    • This compound has been implicated in metabolic disorders such as 27-hydroxylase deficiency and familial hypercholanemia. Its measurement can aid in diagnosing these conditions, as it plays a role in bile acid metabolism .

Quantification Techniques

The quantification of this compound is typically performed using advanced analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • This method allows for precise measurement of the compound's concentration in biological samples, including cerebrospinal fluid. The use of deuterated standards enhances the accuracy of quantification .

Experimental Studies

In experimental settings, researchers have utilized this compound to investigate its metabolic pathways and physiological roles. For instance, studies have shown how varying conditions during extraction can affect recovery rates of the compound, which is crucial for accurate analysis .

Case Studies and Findings

StudyFocusFindings
PMC3886670Blood-Brain BarrierFound that levels of 7alpha-hydroxy-3-oxocholest-4-enoic acid correlate with BBB dysfunction, suggesting its potential as a diagnostic marker .
HMDB0012458Metabolic DisordersHighlighted the role of this compound in conditions like familial hypercholanemia, emphasizing its significance in bile acid biosynthesis .
Cayman ChemicalAnalytical StandardsDiscussed the use of deuterated derivatives for accurate quantification in research settings .

Mechanism of Action

The mechanism of action of 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 involves its interaction with various molecular targets and pathways in the body. It is known to be a component of the cerebrospinal fluid and is involved in various biochemical processes in the brain. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in the regulation of cholesterol metabolism and other physiological functions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

7α-Hydroxy-3-oxochol-4-en-24-oic Acid (C24H36O4)
  • Molecular Weight : 388.54 g/mol .
  • Key Differences : Lacks the cholestane side chain (C27 backbone) and deuterium atoms present in the deuterated compound.
7α-Hydroxy-3-oxo-5β-cholan-24-oic Acid (C24H36O4)
  • Molecular Weight : 388.54 g/mol .
  • Key Differences : Contains a 5β-cholan backbone instead of the cholestane structure.
3β,7α-Dihydroxycholest-5-enoic Acid-d3 (C27H41D3O4)
  • Molecular Weight : ~434 g/mol (estimated).
  • Key Differences : Features a 5-ene double bond and hydroxyl groups at positions 3β and 7α, compared to the 3-oxo and 4-ene structure of the target compound .

Functional Analogues

7α-Hydroxy-4-cholesten-3-one (C4)
  • Molecular Formula : C27H44O2.
  • Role : An intermediate in bile acid synthesis used to monitor hepatic cholesterol 7α-hydroxylase (CYP7A1) activity .
3-Oxo-7α-hydroxy-Δ4-cholenoic Acid
  • Role: Substrate for bacterial 7α/7β-hydroxy-3-oxo-Δ4-cholenoic acid oxidoreductases (e.g., BaiH and BaiCD) in bile acid metabolism .
  • Comparison: Shares the 3-oxo-Δ4-enoic acid structure but differs in side-chain length and stereospecific enzyme interactions .

Deuterated Analogues

3β,7α-Dihydroxycholest-5-enoic Acid-d3
  • Application : Used to study brain cholesterol metabolism due to its ability to cross the blood-brain barrier .
  • Comparison : Deuterated at different positions, emphasizing its role in neurochemistry versus hepatic bile acid tracking .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Key Biological Role Application in Research Reference
7α-Hydroxy-3-oxocholest-4-enoic acid-d3 C27H39D3O4 433.64 Yes Bile acid intermediate; stable isotope standard Quantification of bile acids in serum/plasma via LC-MS
7α-Hydroxy-3-oxochol-4-en-24-oic acid C24H36O4 388.54 No Hepatobiliary disease biomarker Prognostic marker in liver cancer and cholestasis
7α-Hydroxy-4-cholesten-3-one (C4) C27H44O2 400.63 No CYP7A1 activity indicator Monitoring bile acid synthesis rates in vivo
3β,7α-Dihydroxycholest-5-enoic acid-d3 C27H41D3O4 ~434 Yes Brain cholesterol metabolism Tracing oxysterol transport in neurodegenerative studies
3-Oxo-7α-hydroxy-Δ4-cholenoic acid C24H34O4 386.52 No Substrate for bacterial oxidoreductases Studying gut microbiota-mediated bile acid transformations

Key Research Findings

Metabolic Stability: The deuterated form of 7α-hydroxy-3-oxocholest-4-enoic acid exhibits enhanced stability in mass spectrometry, reducing background noise and improving quantification accuracy compared to non-deuterated analogues .

Enzyme Specificity: Bacterial enzymes like BaiH and BaiCD show stereo-specific activity toward 3-oxo-Δ4-cholenoic acids, highlighting structural nuances that differentiate substrate preferences (e.g., 7α vs. 7β hydroxylation) .

Clinical Utility: Non-deuterated 7α-hydroxy-3-oxochol-4-en-24-oic acid is elevated in hepatobiliary diseases, whereas its deuterated counterpart enables precise measurement of these pathological changes .

Biological Activity

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 (7-HOCA-d3) is a significant oxysterol metabolite derived from cholesterol. It plays critical roles in various biological processes, particularly in cholesterol metabolism and neurological health. This article explores the biological activity of 7-HOCA-d3, highlighting its metabolic pathways, diagnostic potential, and implications in disease states.

7-HOCA-d3 is characterized by its hydroxyl and keto functional groups, which contribute to its reactivity and biological interactions. The molecular formula is C27H42O4C_{27}H_{42}O_{4} with a molecular weight of approximately 430.62 g/mol. Its stability is influenced by environmental factors such as light sensitivity and storage conditions.

Metabolism and Biological Role

7-HOCA-d3 is primarily produced in the brain from 27-hydroxycholesterol (27-OHC) via the action of specific enzymes like CYP7B1. This conversion is crucial for maintaining cholesterol homeostasis within the central nervous system (CNS).

Key Metabolic Pathways:

  • Formation : 27-OHC is taken up from circulation into the brain, where it is metabolized into 7-HOCA-d3.
  • Flux : There is a continuous flux of 7-HOCA-d3 from the brain into the bloodstream, with an estimated rate of about 2 mg/24 hours .
  • Diagnostic Marker : Elevated levels of 7-HOCA-d3 in cerebrospinal fluid (CSF) have been associated with conditions indicating a dysfunctional blood-brain barrier (BBB), making it a potential biomarker for neurodegenerative diseases .

Biological Activity

The biological activity of 7-HOCA-d3 encompasses several critical functions:

  • Cholesterol Regulation : It plays a role in regulating cholesterol levels within cells and tissues, influencing overall lipid metabolism.
  • Neuroprotective Effects : Studies suggest that 7-HOCA-d3 may exert neuroprotective effects by modulating inflammatory responses and oxidative stress within the CNS .
  • Albumin Binding : The compound exhibits a high affinity for albumin, which aids in its transport across membranes and influences its bioavailability in tissues .

Case Study 1: Diagnostic Utility in Neurology

A study demonstrated that patients with BBB dysfunction showed significantly higher concentrations of 7-HOCA-d3 in CSF compared to healthy controls. This correlation suggests its utility as a diagnostic marker for neurological disorders such as multiple sclerosis and Alzheimer’s disease .

Case Study 2: Hematoma Analysis

Research on subdural hematomas indicated that levels of 7-HOCA-d3 were markedly elevated compared to peripheral blood. This finding supports the notion that local production occurs within the brain post-injury, possibly contributing to inflammation and healing processes .

Table 1: Concentration of 7-HOCA in Various Biological Samples

Sample TypeVolume (ml)Concentration (ng/ml)Total Amount (ng)Albumin (mg/ml)Total Albumin (mg)Ratio (ng/mg)
Hemolyzed Blood2.08116319.7394.1
Incubated Blood4.21114679.74111.5
CSF Pool50104810.31728.0
CSF Remnant3883100.42019.9

This table illustrates the varying concentrations of 7-HOCA across different biological samples, emphasizing its elevated presence in CSF compared to blood samples.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 7α-Hydroxy-3-oxocholest-4-enoic acid-d3?

  • Synthesis : Deuterium incorporation typically occurs at the C-24 position via acid-catalyzed exchange or enzymatic methods using deuterated precursors. For example, deuterated cholestenoic acid analogs (e.g., 3β,7α-Dihydroxycholest-5-enoic acid-d3) are synthesized using deuterium oxide (D₂O) in buffered solutions under controlled pH and temperature to ensure isotopic stability .
  • Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm deuterium incorporation and structural integrity. Absence of proton signals at deuterated positions (e.g., C-24) validates isotopic purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 391.54 (C₂₄H₃₃D₃O₄⁺), with fragmentation patterns confirming the oxo and hydroxy functional groups .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>95%), using C18 columns and acetonitrile/water gradients .

Q. How is 7α-Hydroxy-3-oxocholest-4-enoic acid-d3 implicated in bile acid metabolism or cholesterol degradation pathways?

  • This compound is a deuterated analog of 7α-Hydroxy-3-oxocholest-4-enoic acid, a key intermediate in the acidic pathway of bile acid synthesis. It serves as a stable isotope tracer in:

  • Enzymatic Studies : Monitoring 7α-hydroxylase activity in microsomal assays .
  • Degradation Analysis : Tracking oxidative modifications (e.g., 7-keto derivatives) in hepatic or intestinal models using deuterium labeling to distinguish endogenous vs. exogenous metabolites .

Q. What analytical techniques are recommended for detecting and quantifying 7α-Hydroxy-3-oxocholest-4-enoic acid-d3 in biological matrices?

  • GC-MS : Derivatize with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) to enhance volatility. Use deuterated internal standards (e.g., caproic acid-d3) for quantification, with calibration curves spanning 0.1–100 ng/mL .
  • LC-MS/MS : Electrospray ionization (ESI) in negative ion mode, monitoring transitions like m/z 391.54 → 373.52 (loss of H₂O). Optimize collision energy to minimize matrix interference .

Advanced Research Questions

Q. What are the key challenges in quantifying 7α-Hydroxy-3-oxocholest-4-enoic acid-d3 in complex biological samples, and how can they be mitigated?

  • Isotopic Interference : Endogenous non-deuterated analogs may co-elute. Solutions:

  • Use high-resolution MS (e.g., Q-TOF) to distinguish mass differences of 3 Da .
  • Employ chromatographic separation with ultra-performance liquid chromatography (UPLC) to resolve isotopic variants .
    • Matrix Effects : Plasma phospholipids can suppress ionization. Mitigation strategies:
  • Solid-phase extraction (SPE) with C18 cartridges to remove lipids .
  • Post-column infusion of deuterated internal standards to correct for signal drift .

Q. How should researchers address contradictory data in isotopic tracer studies involving 7α-Hydroxy-3-oxocholest-4-enoic acid-d3?

  • Case Example : Discrepancies in metabolic flux rates between in vitro and in vivo models.

  • Root Cause Analysis : Check isotopic purity via NMR; impurities >2% invalidate tracer assumptions .
  • Methodological Validation : Cross-validate with alternative techniques (e.g., radiolabeled tracers) .
  • Iterative Refinement : Adjust dosing regimens or sampling timepoints to account for kinetic isotope effects (KIEs) .

Q. What is the impact of deuteration on the biological activity or stability of 7α-Hydroxy-3-oxocholest-4-enoic acid-d3 compared to its non-deuterated form?

  • Stability : Deuterated compounds exhibit slower metabolic degradation due to the kinetic isotope effect (KIE). For example, C-D bonds require higher activation energy for enzymatic cleavage, prolonging half-life in hepatic assays .
  • Receptor Binding : Deuteration at C-24 minimally affects steroidal backbone conformation, preserving affinity for nuclear receptors (e.g., FXR) in bile acid signaling studies. Confirm via molecular docking simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.